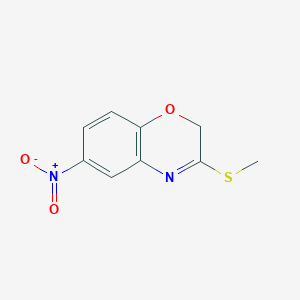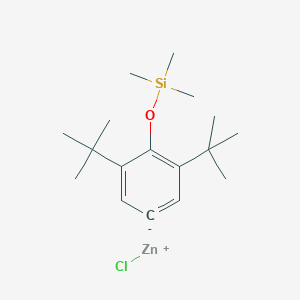
chlorozinc(1+);(2,6-ditert-butylbenzene-4-id-1-yl)oxy-trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorozinc(1+);(2,6-ditert-butylbenzene-4-id-1-yl)oxy-trimethylsilane is a complex organozinc compound. It is known for its unique structure, which includes a zinc ion coordinated with a chlorozinc cation and a bulky organic ligand.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of chlorozinc(1+);(2,6-ditert-butylbenzene-4-id-1-yl)oxy-trimethylsilane typically involves the reaction of zinc chloride with 2,6-ditert-butylphenol and trimethylsilyl chloride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction. The process requires careful control of temperature and reaction time to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of reagents to achieve high yields and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Chlorozinc(1+);(2,6-ditert-butylbenzene-4-id-1-yl)oxy-trimethylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorozinc group can be replaced by other nucleophiles.
Oxidation and Reduction: The zinc center can undergo oxidation and reduction reactions, altering the oxidation state of the metal and affecting the overall reactivity of the compound.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles like alkoxides and amines, as well as oxidizing agents like hydrogen peroxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield various organozinc derivatives, while oxidation reactions can produce zinc oxides or other oxidized species.
Aplicaciones Científicas De Investigación
Chlorozinc(1+);(2,6-ditert-butylbenzene-4-id-1-yl)oxy-trimethylsilane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-zinc bonds, which are valuable intermediates in the synthesis of complex organic molecules.
Biology: The compound’s reactivity with biological molecules makes it a potential tool for studying biochemical pathways and interactions.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of metal-based pharmaceuticals.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mecanismo De Acción
The mechanism of action of chlorozinc(1+);(2,6-ditert-butylbenzene-4-id-1-yl)oxy-trimethylsilane involves the coordination of the zinc ion with various ligands, which can alter the electronic properties of the compound and facilitate different types of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparación Con Compuestos Similares
Similar Compounds
Zinc Chloride: A simpler zinc compound that lacks the bulky organic ligand but shares some reactivity characteristics.
Trimethylsilyl Chloride: A reagent used in the synthesis of the compound, known for its role in protecting groups in organic synthesis.
2,6-Ditert-butylphenol: The organic ligand in the compound, which can also form other organometallic complexes.
Uniqueness
Chlorozinc(1+);(2,6-ditert-butylbenzene-4-id-1-yl)oxy-trimethylsilane is unique due to its combination of a zinc ion with a bulky organic ligand and a trimethylsilyl group. This structure imparts specific reactivity and stability characteristics that are not found in simpler zinc compounds .
Propiedades
Número CAS |
112303-91-0 |
|---|---|
Fórmula molecular |
C17H29ClOSiZn |
Peso molecular |
378.3 g/mol |
Nombre IUPAC |
chlorozinc(1+);(2,6-ditert-butylbenzene-4-id-1-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C17H29OSi.ClH.Zn/c1-16(2,3)13-11-10-12-14(17(4,5)6)15(13)18-19(7,8)9;;/h11-12H,1-9H3;1H;/q-1;;+2/p-1 |
Clave InChI |
UJWPKCCTMNHCMS-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)C1=C(C(=C[C-]=C1)C(C)(C)C)O[Si](C)(C)C.Cl[Zn+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,4,6-Tri(propan-2-yl)phenyl]phosphonic dichloride](/img/structure/B14315472.png)

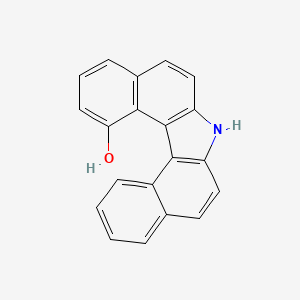

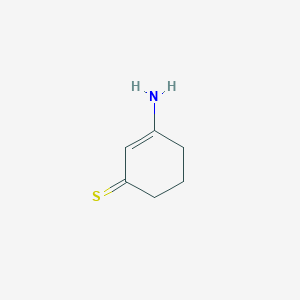

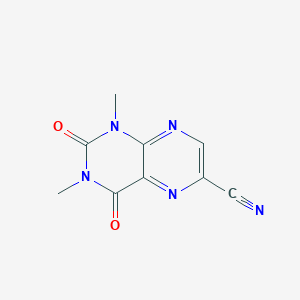

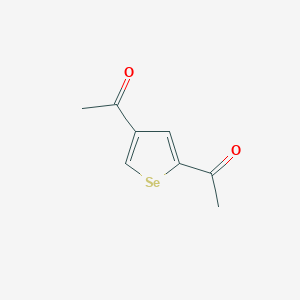
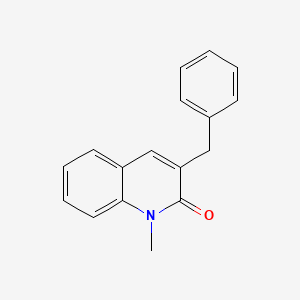
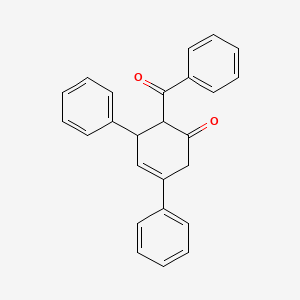
![2-Chloro-n-[2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B14315560.png)
![3-(Methylsulfanyl)-1-phenyl-3-[(propan-2-yl)amino]prop-2-en-1-one](/img/structure/B14315566.png)
